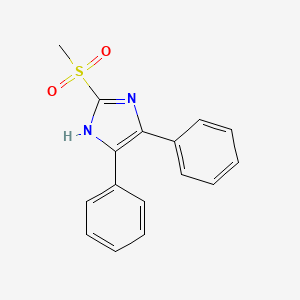
2-(methylsulfonyl)-4,5-diphenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfonyl)-4,5-diphenyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a methylsulfonyl group and two phenyl groups attached to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfonyl)-4,5-diphenyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions. Methanesulfonyl chloride is commonly used as the sulfonylating agent in the presence of a base such as triethylamine.
Attachment of Phenyl Groups: The phenyl groups can be introduced through various methods, including Suzuki-Miyaura coupling reactions, which involve the use of phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the imidazole ring or the sulfonyl group, resulting in various reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(Methylsulfonyl)-4,5-diphenyl-1H-imidazole has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(methylsulfonyl)-4,5-diphenyl-1H-imidazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: This compound shares the methylsulfonyl group and has been studied for its antimicrobial and anti-inflammatory activities.
Methanesulfonyl Chloride: While not structurally similar, it is a precursor in the synthesis of sulfonyl-containing compounds.
Uniqueness
2-(Methylsulfonyl)-4,5-diphenyl-1H-imidazole is unique due to its specific combination of functional groups and the imidazole ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance.
Propiedades
Número CAS |
55782-85-9 |
|---|---|
Fórmula molecular |
C16H14N2O2S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2-methylsulfonyl-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C16H14N2O2S/c1-21(19,20)16-17-14(12-8-4-2-5-9-12)15(18-16)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,18) |
Clave InChI |
UHUUKYPTZNQXJH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)

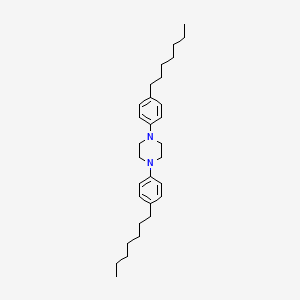
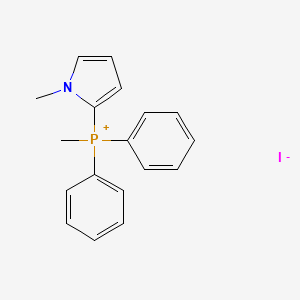
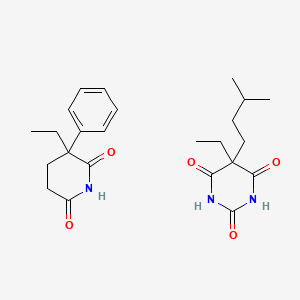
![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)

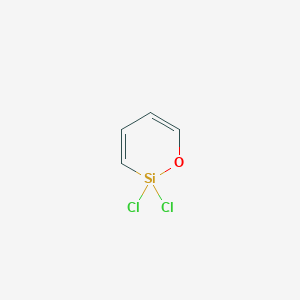

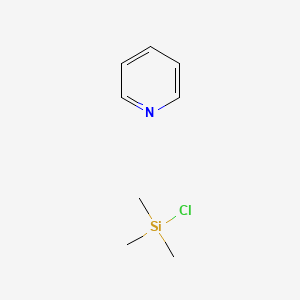
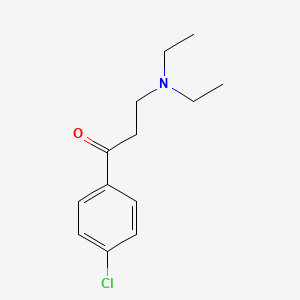
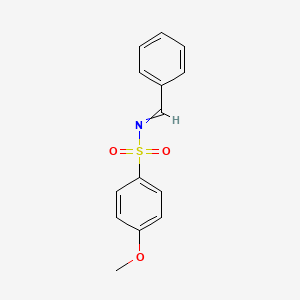
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)
![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)
